Sodium trithiocarbonate
Description
Historical Context and Evolution of Trithiocarbonate (B1256668) Chemistry Research
The journey into the world of thiocarbonates, the sulfur analogs of carbonates, began in the early 19th century. A pivotal moment in this field was the discovery of carbon disulfide (CS₂) in 1796 by Lampadius, which became the foundational precursor for all subsequent thiocarbonate developments. The systematic investigation of thiocarbonates was initiated by Jöns Jacob Berzelius, who explored the reactions of carbon disulfide with sulfides and hydrogen sulfides in aqueous solutions. Berzelius was the first to recognize the formation of these sulfur-containing counterparts to carbonates and noted their inherent instability under ambient conditions.
Further significant contributions came from William Christopher Zeise in the 1820s, who is credited with the discovery of xanthates (dithiocarbonates) in 1823 through his work with carbon disulfide and various nucleophiles like alkoxides. Mechanistic understanding evolved to show that alkaline conditions and an excess of carbon disulfide favor the formation of trithiocarbonates over dithiocarbonates. The synthesis of sodium trithiocarbonate itself can be achieved through the reaction of sodium sulfide (B99878) with carbon disulfide. google.com
The more recent history of thiocarbonyl chemistry has been significantly influenced by the advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for creating well-defined polymers. rsc.org Trithiocarbonates have emerged as highly effective chain transfer agents in this process. researchgate.net
Scope and Significance of this compound in Contemporary Chemical Science
The importance of this compound in modern chemical science is multifaceted, with applications in polymer chemistry, materials science, organic synthesis, and environmental technology.
In the realm of polymer chemistry , this compound and its organic derivatives are crucial as chain transfer agents (CTAs) in RAFT polymerization. rsc.orgresearchgate.netontosight.aipublications.csiro.au This technique allows for the synthesis of polymers with controlled molecular weights and specific architectures, which are valuable for advanced applications such as drug delivery systems and high-performance coatings. ontosight.ai The choice of trithiocarbonate-based CTAs is often favored for their stability under certain aqueous polymerization conditions. nih.gov
In materials science , this compound has been investigated as a promising cathode material for room-temperature sodium-sulfur (Na-S) batteries. rsc.orgosti.govrsc.org Its unique structure, featuring a conductive carbon-sulfur resonance bond, facilitates rapid ion and electron transfer, leading to improved battery performance, including high-rate capability and extended cycle life. rsc.orgosti.gov The use of Na₂CS₃ helps to mitigate the polysulfide shuttle effect, a common issue that leads to capacity decay in conventional Na-S batteries. rsc.orgosti.gov
As a reagent in organic synthesis , this compound serves as a versatile sulfur donor. It is employed in the synthesis of various organic compounds, including thiols, and in the preparation of metal complexes. researchgate.netacs.org For instance, it can be used for the demercuration of organomercury compounds, affording specific stereochemical outcomes. researchgate.net The trithiocarbonate anion, generated in situ, can also act as a synthon for the synthesis of sulfur-containing heterocycles like thiophenes. organic-chemistry.org
In environmental applications , this compound is utilized as an effective precipitating agent for the removal of heavy metals from industrial wastewater. mdpi.comnouryon.comresearchgate.netresearchgate.net It reacts with heavy metal ions to form insoluble metal trithiocarbonate complexes, which can then be removed from the water. This method has been successfully applied to treat wastewater containing metals such as copper, cadmium, zinc, nickel, and tin. mdpi.comresearchgate.netsemanticscholar.org
Fundamental Chemical Structure and Bonding Perspectives Relevant to its Reactivity
The reactivity of this compound is intrinsically linked to the structure and bonding of the trithiocarbonate dianion, CS₃²⁻. This anion possesses a trigonal planar geometry with the carbon atom at the center and the three sulfur atoms at the vertices, exhibiting D₃h symmetry. wikipedia.org
A key feature of the trithiocarbonate anion is the presence of a carbon-sulfur resonance bond . rsc.org This delocalization of electrons across the C-S bonds results in a bond order between that of a single and a double bond. wikipedia.orgrsc.org This resonance stabilization is a critical factor in its chemical behavior. Spectroscopic data supports this structural feature:
FTIR Spectroscopy : A broad absorption band observed in the range of 820-930 cm⁻¹ is characteristic of the C-S resonance bond stretching. osti.gov
¹³C NMR Spectroscopy : A peak at approximately 207 ppm is associated with the carbon-sulfur resonance bond. osti.gov
The delocalized electrons within the CS₃²⁻ anion contribute to its high conductivity, a property that is exploited in its application as a cathode material in Na-S batteries. rsc.orgosti.gov Density functional theory (DFT) calculations have shown that Na₂CS₃ has a narrower band gap (1.18 eV) compared to sodium sulfide (Na₂S) (2.6 eV), further supporting its conductive nature. rsc.org
The trithiocarbonate anion is a good nucleophile and a competent ligand, readily forming complexes with metal ions, which is the basis for its use in wastewater treatment. wikipedia.org Its ability to act as a reducing agent is also a significant aspect of its chemistry. The relatively weak C-S bonds, compared to C-O bonds in carbonates, and the ability of the sulfur atoms to stabilize negative charge contribute to the diverse reactivity of this compound in organic synthesis and polymerization reactions.
Structure
2D Structure
Properties
IUPAC Name |
disodium;carbonotrithioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2S3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIOOFEIMNEDN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)([S-])[S-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060203 | |
| Record name | Sodium trithiocarbonate | |
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Molecular Weight |
154.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbonotrithioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
534-18-9 | |
| Record name | Sodium thiocarbonate | |
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| Record name | Carbonotrithioic acid, sodium salt (1:2) | |
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| Record name | Sodium trithiocarbonate | |
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| Record name | Sodium trithiocarbonate | |
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| Record name | SODIUM TRITHIOCARBONATE | |
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Synthetic Methodologies and Mechanistic Investigations of Sodium Trithiocarbonate
Established Preparation Routes for Sodium Trithiocarbonate (B1256668)
The synthesis of sodium trithiocarbonate can be achieved through several established methods, each with distinct advantages and reaction conditions. These routes primarily involve the reaction of a sulfide (B99878) source with carbon disulfide.
Aqueous Solution Reaction Methods
The most traditional and widely employed method for synthesizing this compound is through the reaction of sodium sulfide (Na₂S) with carbon disulfide (CS₂) in an aqueous medium. This reaction is typically conducted under controlled temperature and pH conditions to ensure high purity of the final product.
The fundamental reaction is as follows:
Na₂S + CS₂ → Na₂CS₃
Key parameters for this method include maintaining a stoichiometric ratio of the reactants and a temperature range of approximately 25–40°C. It is crucial to maintain alkaline conditions to prevent side reactions that can lead to the formation of byproducts. The trithiocarbonate anion (CS₃²⁻) is known to be formed by reacting carbon disulfide with alkali-metal sulfides or hydroxides in aqueous solutions. scispace.com
Organic Solvent-Based Synthesis Approaches
To overcome challenges associated with the high water solubility and hygroscopic nature of this compound, which can complicate its isolation from aqueous solutions, organic solvent-based syntheses have been developed. tandfonline.com These methods often lead to improved reaction kinetics and simplified product isolation.
A common approach involves the use of a mixture of a non-polar solvent, such as hexane (B92381), and a lower alkyl alcohol, like ethanol. tandfonline.com For instance, reacting sodium sulfide with carbon disulfide in a hexane/ethanol mixture (e.g., 97-70% hexane and 3-30% ethanol) has been shown to be an effective method. tandfonline.com This approach avoids the difficulties of evaporating large volumes of water and can prevent the decomposition of the temperature-sensitive product. tandfonline.com
One-Step Wet Ball-Milling Techniques
A more recent and environmentally friendly approach to the synthesis of this compound is the one-step wet ball-milling method. This solvent-less or minimal-solvent technique offers a simple and efficient route to high-purity this compound.
In this method, commercial sodium sulfide powder is milled with carbon disulfide, often in the presence of a small amount of a slurry medium like 1,2-dimethoxyethane (B42094) (DME) to facilitate a homogenous reaction. researchgate.net The mechanical energy supplied during the ball-milling process promotes the reaction between the solid sodium sulfide and liquid carbon disulfide, leading to the formation of this compound. researchgate.net This technique is advantageous as it can reduce reaction times and minimize the use of hazardous solvents.
Advanced Synthesis of Substituted Trithiocarbonate Derivatives and Related Compounds
The versatility of the trithiocarbonate functional group has led to the development of various synthetic routes to its organic derivatives. These compounds are of particular interest as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Formation from Xanthates and Dithiocarbonates
Substituted trithiocarbonates can be synthesized from xanthates (dithiocarbonates). One method involves the reaction of an alkali xanthate with an epoxide. jst.go.jp For example, several mono- and bis-trithiocarbonates have been synthesized by reacting the corresponding mono- and bis-epoxides with carbon disulfide in the presence of potassium hydroxide (B78521). jst.go.jp This reaction can proceed even with a catalytic amount of potassium hydroxide. jst.go.jp
Another approach involves the ammonolysis of an alkyl xanthate with a fatty amine to produce a mixture containing a thiol compound, which then reacts with carbon disulfide to form the trithiocarbonate. This process can yield both a thiourethane and a trithiocarbonate product. google.com
| Reactants | Product | Yield (%) | Reference |
| Sodium isopropyl xanthate, Benzyl (B1604629) chloride, Propylamine, Carbon disulfide | Benzyl this compound | 89.93 | google.com |
| Sodium ethyl xanthate, Benzyl chloride, Ethylamine, Carbon disulfide | Benzyl this compound | 95.16 | google.com |
| Sodium butyl xanthate, Benzyl chloride, Ethylamine, Carbon disulfide | Benzyl this compound | 94.76 | google.com |
Derivatization from Mercaptans and Alkyl Halides
A prevalent and highly adaptable method for the synthesis of both symmetrical and unsymmetrical trithiocarbonates involves the reaction of mercaptans (thiols) with carbon disulfide and alkyl halides. This one-pot reaction is often facilitated by a base in an aqueous or organic medium.
The general reaction scheme is as follows:
R-SH + CS₂ + R'-X → R-S-C(S)-S-R' + HX
Triethylamine (B128534) is a commonly used base catalyst for this reaction in water at room temperature, affording the desired trithiocarbonates in yields ranging from 43% to 97%. researchgate.net The reaction proceeds via the in-situ formation of the trithiocarbonate anion from the thiol and carbon disulfide under basic conditions, which then undergoes alkylation by the alkyl halide. researchgate.net
This method is applicable to a wide range of aliphatic and aromatic thiols and various primary and benzyl halides. researchgate.net Secondary halides tend to react more slowly, resulting in lower yields. researchgate.net
| Thiol | Alkyl Halide | Base/Solvent | Yield (%) | Reference |
| Thiophenol | Benzyl bromide | Triethylamine/Water | 83 | researchgate.net |
| 2-Methyl-2-propanethiol | Ethyl iodide | Triethylamine/Water | 43 | researchgate.net |
| Various alkyl halides | Carbon disulfide | Imidazole (B134444)/DMSO/Water | Moderate to high | tandfonline.com |
| Benzenethiols | Alkyl halides | Trioctylmethylammonium chloride/Carbon disulfide | Good | oup.com |
Another variation of this method utilizes imidazole as a catalyst in a DMSO/water solvent system, which provides a mild and efficient route to symmetric dialkyl and cyclic trithiocarbonates from alkyl halides and carbon disulfide. tandfonline.com Phase-transfer catalysts, such as trioctylmethylammonium chloride, have also been successfully employed to facilitate the reaction between benzenethiols, alkyl halides, and carbon disulfide. oup.com
Reaction Mechanisms in Trithiocarbonate Formation
5CS₂ + 12NaOH → 3Na₂CS₃ + 2Na₂CO₃ + 6H₂O rsc.org
The mechanism involves the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbon atom of carbon disulfide. organic-chemistry.org This interaction is central to the formation of various sulfur-containing species. In aqueous alkaline solutions, CS₂ can react with sulfides and hydrogen sulfides to form trithiocarbonates. amanote.com Alkaline conditions are crucial to favor the formation of trithiocarbonates and prevent side reactions. amanote.com The reaction of CS₂ with sodium sulfide (Na₂S) is a primary method for synthesizing high-purity this compound. amanote.com
The reaction medium significantly influences the process. While the reaction can be carried out in aqueous solutions, it is also performed in organic solvents or aqueous-organic mixtures to facilitate the reaction and product isolation. nih.govamanote.com The formation of the blood-red trithiocarbonate anion is a visual indicator of the reaction's progress when CS₂ is added to a basic mixture. nih.gov
A specific mechanistic pathway involving sequential pericyclic reactions has been identified in the formation of allylic trithiocarbonates from sodium O-(2-alkenyl) dithiocarbonates (xanthates). amanote.com This transformation is a notable example of a mdpi.commdpi.com-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state. libretexts.orgmdpi.comwikipedia.org
The process is initiated by the thermal rearrangement of an O-allyl xanthate. This step is a thio-Claisen rearrangement, which is the sulfur analogue of the well-known Claisen rearrangement. wikipedia.org In this concerted, intramolecular process, the O-allyl group migrates to the thiocarbonyl sulfur atom, leading to the formation of an S-allyl dithiocarbonate. amanote.com This rearrangement is followed by a subsequent decarboxylation or a related fragmentation step that ultimately yields the allylic trithiocarbonate structure. The entire sequence is driven by the formation of more stable bonds and represents a sophisticated pathway for C-S bond formation and structural reorganization. nih.gov Such mdpi.commdpi.com-sigmatropic rearrangements are powerful tools in organic synthesis for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
| Reaction Type | Reactant Type | Intermediate/Product Type | Reference |
|---|---|---|---|
| mdpi.commdpi.com-Sigmatropic Rearrangement (Thio-Claisen) | O-Allyl Xanthate | S-Allyl Dithiocarbonate | amanote.com |
Purification and Isolation Strategies for High-Purity this compound
The effective purification and isolation of this compound are critical for obtaining a high-purity product, but the compound's physical properties present significant challenges. This compound is highly soluble in water, hygroscopic, and can be deliquescent, making its isolation from aqueous solutions difficult. wikipedia.org Furthermore, it is sensitive to higher temperatures and can decompose upon attempts to evaporate an aqueous solution to dryness. wikipedia.org
To circumvent these issues, synthesis and isolation are often performed in non-aqueous or mixed-solvent systems. One patented method involves reacting carbon disulfide with sodium sulfide in a liquid medium composed of a hexane and a lower alkyl alcohol (e.g., ethanol) mixture, typically ranging from 97% to 70% hexane by weight. wikipedia.org This approach avoids the problems associated with aqueous solubility and simplifies product recovery. amanote.com The solid product can be isolated by filtration, washed with a non-polar solvent like hexane to remove unreacted starting materials and byproducts, and then dried under vacuum at a controlled temperature (e.g., 35°C) to prevent thermal decomposition. wikipedia.org
Another approach involves a one-step wet ball milling of sodium sulfide and excess carbon disulfide in a slurry medium such as 1,2-dimethoxyethane (DME). mdpi.com After the reaction, the solvent and surplus CS₂ are dried off to collect the final product. mdpi.com
The purity of the isolated this compound is confirmed using various analytical techniques. X-ray diffraction (XRD) is used to validate the bulk crystalline structure and confirm the complete conversion of reactants. mdpi.com Spectroscopic methods are also essential for quality control. Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic broad absorption band of the carbon-sulfur resonance bond between 820–930 cm⁻¹, while ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy shows a distinctive peak associated with this bond at approximately 207 ppm. amanote.commdpi.com
Chemical Reactivity and Reaction Mechanisms of Sodium Trithiocarbonate
Dissociation and Anionic Species Chemistry of Trithiocarbonate (B1256668)
In aqueous solutions, sodium trithiocarbonate dissociates to yield sodium cations (Na⁺) and the trithiocarbonate dianion (CS₃²⁻). The trithiocarbonate ion is trigonal planar, analogous to the carbonate ion, with a central carbon atom bonded to three sulfur atoms. wikipedia.org This anion is the conjugate base of the unstable trithiocarbonic acid (H₂CS₃).
The chemistry of the trithiocarbonate anion in solution is significantly influenced by hydrolysis, particularly under varying pH conditions. The trithiocarbonate structure is generally unstable against hydrolysis in water. mdpi.com The hydrolysis of the trithiocarbonate bond can be pronounced under strongly basic conditions (pH > 11-12), leading to its degradation. mdpi.com This process can influence the outcomes of reactions where the trithiocarbonate moiety is involved. While trithiocarbonates are noted to have greater resistance to hydrolysis compared to other thiocarbonyl compounds like dithioesters, the stability is pH-dependent. acs.org The hydrolysis reaction can be represented as follows:
CS₃²⁻ + H₂O ⇌ HCS₃⁻ + OH⁻ HCS₃⁻ + H₂O ⇌ H₂CS₃ + OH⁻
Further decomposition can lead to the formation of hydrogen sulfide (B99878) and carbonate species. The trithiocarbonate anion can be generated in situ for synthetic applications by reacting carbon disulfide (CS₂) with a base, such as sodium hydrosulfide (B80085) (NaSH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent. wikipedia.orgacs.orgnih.govacs.org
Complexation Reactions with Metal Ions
The trithiocarbonate anion is an excellent ligand, readily reacting with a variety of metal ions to form insoluble metal trithiocarbonate complexes. wikipedia.org This property is extensively utilized in the precipitation of heavy metals from industrial wastewater.
The precipitation of metal ions by this compound is a chemical process driven by the formation of highly insoluble metal-trithiocarbonate salts. When this compound is introduced into wastewater containing dissolved heavy metal ions (e.g., Cu²⁺, Ni²⁺, Sn²⁺), the trithiocarbonate dianion (CS₃²⁻) complexes with the metal cations (Mⁿ⁺) to form a solid precipitate. pjoes.comresearchgate.net
The general reaction can be represented as: n Na₂CS₃ + 2 Mⁿ⁺ → M₂(CS₃)ₙ(s) + 2n Na⁺
This method is highly effective because metal sulfides, and by extension metal trithiocarbonates, have significantly lower solubility products compared to the corresponding metal hydroxides. pjoes.com This allows for the removal of metals to very low concentrations, even in the presence of complexing agents like EDTA that can interfere with traditional hydroxide precipitation methods. pjoes.comsemanticscholar.org For instance, with copper ions, a brown solid precipitate of copper trithiocarbonate (CuCS₃) is formed. researchgate.net The process involves destabilizing any existing metal complexes and forming a new, more stable, and insoluble metal-trithiocarbonate complex. sterc.org
The efficiency of metal precipitation using this compound is governed by several key operational parameters.
pH : The pH of the solution is a critical factor. libretexts.org Alkaline conditions (typically pH 9.0-9.5) are generally optimal for the precipitation of heavy metals like copper, nickel, and tin using this compound. pjoes.comsemanticscholar.org At lower pH, the concentration of H⁺ ions is high, which can compete with metal cations for the binding sites on the precipitant. mcgill.camdpi.com As the pH increases, the competition from protons decreases, and the surface of any forming solids may become more negatively charged, attracting the positively charged metal ions more effectively. mdpi.com
Concentration : The concentration of both the this compound and the target metal ions influences the extent of precipitation. A sufficient, often stoichiometric, dose of Na₂CS₃ is required to drive the reaction to completion and achieve low residual metal concentrations. pjoes.comsterc.org In some cases, higher doses of the precipitant can further reduce metal content in the treated water. researchgate.net
Competing Ions : The presence of other ions in the solution can affect the precipitation process. Chelating agents, such as EDTA, can form stable, soluble complexes with metal ions, preventing their precipitation. pjoes.com this compound is often effective even in the presence of such agents because it can form a more stable, insoluble complex with the metal ion, effectively displacing the chelator. pjoes.comsterc.org However, the presence of competing cations can also influence the process, as different metal ions may exhibit varying affinities for the trithiocarbonate anion, leading to competitive binding. mcgill.camdpi.com
| Factor | Effect on Precipitation Efficiency | Optimal Condition/Rationale |
|---|---|---|
| pH | Strongly influences metal speciation and precipitant availability. Efficiency is generally low in acidic conditions and high in alkaline conditions. | Typically pH 9.0-9.5. Reduces H⁺ competition for binding sites and favors the formation of insoluble metal complexes. pjoes.comresearchgate.net |
| Precipitant Concentration (Na₂CS₃) | Directly impacts the completeness of the reaction. Insufficient dosage leads to incomplete metal removal. | Stoichiometric or slight excess. Ensures enough reactant is available to precipitate all target metal ions. pjoes.com |
| Competing Ions (e.g., Chelators like EDTA) | Can inhibit precipitation by forming stable, soluble metal complexes. | Na₂CS₃ is often effective due to the very low solubility product of metal trithiocarbonates, which allows it to displace weaker complexing agents. pjoes.comsemanticscholar.org |
Redox Chemistry of the Trithiocarbonate Anion
The trithiocarbonate anion can participate in both oxidation and reduction reactions, a characteristic central to its role in various chemical processes, including photoredox catalysis and radical-induced reactions. rsc.orgresearchgate.net
The oxidation of the trithiocarbonate moiety can proceed through several pathways, often involving radical intermediates. While trithiocarbonates are considered to have better stability against oxidation compared to related compounds like dithioesters, they are not inert. researchgate.net
In photoredox catalysis, trithiocarbonates can be excited by light to participate in electron transfer processes. rsc.org For example, the trithiocarbonate radical anion ([TTC]●⁻) can transfer an electron to molecular oxygen, a process that is energetically favorable. rsc.org This reactivity is harnessed in oxygen-tolerant polymerization techniques. The oxidation potential of the tertiary amine triethanolamine (B1662121) (TEOA) is such that it can be oxidized by an excited state trithiocarbonate, demonstrating the anion's role in photo-induced electron transfer reactions. rsc.org The products of such oxidation reactions can be complex and may include disulfide species resulting from the coupling of sulfur-centered radicals.
The reduction of the trithiocarbonate group is a key step in several synthetic transformations, particularly in polymer chemistry for the removal of RAFT (Reversible Addition-Fragmentation chain Transfer) end-groups. researchgate.net Reduction can be achieved chemically or electrochemically.
Electrochemical reduction of a trithiocarbonate can lead to its fragmentation, producing an anionic fragment (S=C(S)S⁻) and a carbon-centered radical (R•). fao.orgresearchgate.net This process can be used to initiate polymerization.
More commonly, radical-induced reduction is employed to cleave the trithiocarbonate group from a polymer chain and replace it with a hydrogen atom. researchgate.net This is often desirable to remove the color associated with the thiocarbonylthio group and to enhance the thermal stability of the polymer. researchgate.net Reagents used for this purpose include non-toxic hydrogen sources like tris(trimethylsilyl)silane (B43935) (TTMSS) under UV or blue-light irradiation, or hypophosphite salts. researchgate.netrsc.org The general mechanism involves the generation of a radical that adds to the thiocarbonyl group, followed by fragmentation and hydrogen atom transfer to leave a thiol and a reduced polymer chain.
Additionally, tertiary amines can reduce a trithiocarbonate radical to a more stable trithiocarbonate anion, preventing degradation or unwanted initiation of new polymer chains in certain controlled polymerization systems. nih.gov Low-energy electron attachment in the gas phase has also been shown to induce C-S bond cleavage in trithiocarbonate derivatives, highlighting the susceptibility of this bond to reduction. nih.gov
| Process | Typical Reagents/Conditions | Key Intermediates/Products | Chemical Implication |
|---|---|---|---|
| Oxidation | Photocatalysis (light), Oxygen (O₂) | Excited state TTC, [TTC]●⁻, Disulfides | Used in oxygen-tolerant photoredox catalysis and polymerization. rsc.org |
| Reduction | Electrochemical potential, Hypophosphite salts, TTMSS + light, Tertiary amines | [TTC]●⁻, Carbon-centered radicals, Anionic fragments, Thiols | Initiation of polymerization, fao.org removal of RAFT end-groups from polymers. researchgate.netrsc.org |
Substitution Reactions Leading to Trithiocarbonate Esters and Other Derivatives
This compound serves as a versatile nucleophile in various substitution reactions, primarily leading to the formation of trithiocarbonate esters. The trithiocarbonate dianion (CS₃²⁻) readily reacts with alkylating agents, such as alkyl halides, to yield symmetrical or unsymmetrical trithiocarbonate esters. researchgate.net This reactivity is fundamental to the synthesis of a wide range of organic sulfur compounds.
The general mechanism involves the nucleophilic attack of the trithiocarbonate ion on the electrophilic carbon of the alkylating agent, resulting in the displacement of a leaving group and the formation of a new carbon-sulfur bond. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical trithiocarbonates by using different alkylating agents in sequence. The choice of solvent and reaction conditions, such as temperature and the presence of a phase-transfer catalyst, can significantly influence the reaction's efficiency and yield. oup.comchemrxiv.org For instance, the use of a phase-transfer catalyst is effective in the synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes. oup.com
These substitution reactions are not limited to simple alkyl halides. This compound can react with a variety of electrophiles, leading to the formation of more complex derivatives. This includes the synthesis of trithiocarbonate-containing monomers with terminal functional groups like (meth)acrylates, which are valuable in polymer chemistry. rsc.org The synthesis of these specialized monomers often involves a multi-step process where the trithiocarbonate moiety is introduced via a substitution reaction.
The following table provides examples of substitution reactions involving this compound to produce various trithiocarbonate esters.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| This compound | 1,2-Dihaloalkanes | 1,3-Dithiolane-2-thiones | Phase-transfer catalyst | oup.com |
| This compound | 1,3-Dihaloalkanes | 1,3-Dithiane-2-thiones | Phase-transfer catalyst | oup.com |
| Thiol, Carbon Disulfide, Alkyl Halide | Triethylamine (B128534) (catalyst) | Symmetrical and Unsymmetrical Trithiocarbonates | Water, Room temperature | researchgate.net |
| Sodium salt of 3-mercapto-1-propane-sulfonic acid, Carbon Disulfide, NaOH | Bromo compounds | Unsymmetrical Trithiocarbonate Sulfonate Salt | With or without phase-transfer catalyst, various temperatures | chemrxiv.org |
Ring-Opening Reactions Involving Cyclic Trithiocarbonates
While this compound itself does not directly undergo ring-opening reactions, it is a crucial precursor for the synthesis of cyclic trithiocarbonates, which are important monomers for ring-opening polymerization (ROP). These cyclic compounds are typically synthesized through the reaction of this compound with di-electrophiles, such as 1,2- or 1,3-dihaloalkanes or cis-oriented epoxytriflates on carbohydrate scaffolds. oup.comelsevierpure.com
Once formed, cyclic trithiocarbonates can undergo ring-opening polymerization to produce poly(trithiocarbonate)s, a class of sulfur-rich polymers with unique properties. The polymerization is typically initiated by nucleophilic or cationic initiators and proceeds via the cleavage of one of the C-S bonds within the ring. jlu.edu.cn
The mechanism of ring-opening polymerization of cyclic trithiocarbonates has been a subject of study, with density functional theory (DFT) calculations being used to understand the chain initiation, propagation, and termination steps. jlu.edu.cn Factors such as the ring size of the cyclic trithiocarbonate can influence the thermodynamics of the polymerization process. For example, the ring-opening polymerization of six-membered cyclic trithiocarbonates may only be thermodynamically favorable at very low temperatures. jlu.edu.cn
Recent advancements in this area include the development of ring-expansion RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization using cyclic trithiocarbonate derivatives, which offers a pathway to synthesize cyclic polymers. mdpi.com
The table below summarizes the synthesis of cyclic trithiocarbonates from this compound and their subsequent use in ring-opening reactions.
| This compound Reactant | Co-reactant | Cyclic Trithiocarbonate Product | Subsequent Reaction | Polymer Product | Reference |
| This compound | cis-oriented epoxytriflate pentoses | Cyclic trithiocarbonates on carbohydrate scaffolds | - | - | elsevierpure.com |
| This compound | 1,2-Dihaloalkanes | 1,3-Dithiolane-2-thiones | Ring-Opening Polymerization | Poly(trithiocarbonate) | jlu.edu.cn |
| This compound | 1,3-Dihaloalkanes | 1,3-Dithiane-2-thiones | Ring-Opening Polymerization | Poly(trithiocarbonate) | jlu.edu.cn |
Advanced Applications of Sodium Trithiocarbonate in Chemical and Materials Science
Role in Advanced Materials Fabrication and Energy Storage
The quest for efficient and sustainable energy storage solutions has led researchers to explore novel materials for next-generation batteries. Sodium-ion batteries (SIBs) are a promising alternative to their lithium-ion counterparts, primarily due to the natural abundance and low cost of sodium. rsc.orgneicorporation.com Within this burgeoning field, sodium trithiocarbonate (B1256668) is being investigated as a key component in enhancing battery performance.
Application as a Cathode Material in Next-Generation Sodium-Ion Batteries
Sodium trithiocarbonate (Na₂CS₃) has been successfully applied as a cathode material in room-temperature sodium-sulfur (RT Na-S) batteries, a promising type of sodium-ion battery for large-scale energy storage. rsc.orgrsc.orgosti.govosti.govrsc.org The use of Na₂CS₃ addresses several critical challenges that have hindered the commercialization of RT Na-S batteries, including slow reaction kinetics and the detrimental polysulfide shuttle effect. rsc.orgosti.govrsc.org
The inherent conductive nature of the carbon-sulfur bonds within the trithiocarbonate molecule facilitates rapid ion and electron transfer, leading to superior electrochemical reactivity. rsc.orgrsc.orgosti.govosti.gov This enhanced conductivity improves the utilization of the active material and contributes to a better rate performance. osti.gov When used as a cathode material, Na₂CS₃ demonstrates a significant improvement in initial discharge capacity and cycling stability compared to conventional sodium sulfide (B99878) (Na₂S) cathodes. rsc.orgosti.govrsc.org For instance, cells with a Na₂CS₃ cathode have shown a 55% capacity retention after 100 cycles, a substantial improvement over the 14% retention observed with Na₂S cathodes. rsc.orgosti.gov
Investigations into Electrochemical Behavior in Battery Systems
The electrochemical behavior of this compound in battery systems is multifaceted. The carbon-sulfur resonance bond within the Na₂CS₃ structure is a key feature that provides an efficient network for both electron and ion conduction. rsc.orgosti.gov This property is crucial for achieving high performance in battery applications.
Upon cycling, the Na₂CS₃ cathode exhibits a higher coulombic efficiency compared to Na₂S cathodes, which is indicative of a reduction in the polysulfide shuttle effect. rsc.org The polysulfide shuttle is a parasitic process where soluble polysulfide intermediates migrate to the anode and react, leading to a loss of active material and rapid capacity fading. rsc.orgosti.govrsc.org The application of this compound effectively mitigates this issue, contributing to the prolonged cycling stability of the battery. rsc.org
Formation of Oligomeric Intermediates and Solid Electrolyte Interphase (SEI) Modulation
A critical aspect of this compound's function in sodium-sulfur batteries is its ability to modulate the interfaces at both the cathode and the anode. At the cathode, Na₂CS₃ forms an oligomer-structured layer that effectively suppresses the dissolution and shuttling of active polysulfide materials. rsc.orgrsc.orgosti.govosti.govrsc.org
Furthermore, when small amounts of Na₂CS₃ intermediates migrate to the anode, they play a crucial role in the formation of a stable and uniform solid electrolyte interphase (SEI). rsc.orgrsc.orgosti.govosti.govrsc.org This SEI layer is vital for the battery's performance as it allows for the passage of sodium ions while preventing detrimental reactions between the electrolyte and the sodium metal anode. The SEI formed in the presence of trithiocarbonate intermediates facilitates a uniform flux of sodium ions, which in turn promotes smoother plating and stripping of sodium, thereby inhibiting the growth of dendrites that can cause short circuits. rsc.orgrsc.orgosti.govosti.gov
Contributions to Polymer Chemistry and Controlled Polymerization Techniques
Beyond its applications in energy storage, this compound and its organic derivatives have made significant contributions to the field of polymer chemistry. Specifically, trithiocarbonates are highly effective as chain transfer agents in a powerful polymerization technique known as Reversible Addition-Fragmentation chain Transfer (RAFT). cmu.edusigmaaldrich.comsigmaaldrich.com
Utilization as a Chain Transfer Agent (CTA) in Controlled Radical Polymerization (RAFT)
RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.commdpi.com Trithiocarbonates are a class of RAFT agents that contain a thiocarbonylthio group (S=C-S) and are particularly effective for controlling the polymerization of a wide range of monomers. cmu.edusigmaaldrich.comsigmaaldrich.com
The mechanism of RAFT polymerization involves a rapid equilibrium between active, propagating polymer chains and dormant chains that are capped with the trithiocarbonate group. cmu.edu This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a high degree of control over the final polymer properties. Trithiocarbonates are valued for their versatility and stability, making them suitable for use under various reaction conditions, including in aqueous systems. acs.orgacs.org
Control of Polymer Molecular Weight and Architecture
The use of trithiocarbonate-based RAFT agents provides precise control over the molecular weight of the resulting polymers. cmu.edu The final molecular weight can be predicted based on the ratio of the monomer concentration to the chain transfer agent concentration. cmu.edu This level of control is crucial for tailoring the physical and mechanical properties of polymers for specific applications.
Moreover, the living nature of RAFT polymerization mediated by trithiocarbonates enables the synthesis of complex polymer architectures. cmu.edusigmaaldrich.com For example, by sequentially adding different monomers, it is possible to create block copolymers. cmu.edu Symmetrical trithiocarbonates can be used to grow polymer chains in two directions, providing a straightforward route to ABA triblock copolymers in just two steps. cmu.edu This capability to dictate polymer architecture opens up possibilities for designing advanced materials with novel properties.
The table below summarizes the effectiveness of different trithiocarbonates in controlling the polymerization of various monomers.
| Trithiocarbonate RAFT Agent | Monomer | Resulting Polymer | Molecular Weight (Mn, calcd) | Polydispersity (Mw/Mn) | Reference |
| S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Styrene | Polystyrene | 15,000 | 1.10 | cmu.edu |
| S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Methyl Acrylate | Poly(methyl acrylate) | 30,000 | 1.05 | cmu.edu |
| 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid | Methyl Methacrylate | Poly(methyl methacrylate) | - | ~1.2 | acs.org |
Synthesis of Functional Polymers and Block Copolymers
This compound and its derivatives are instrumental in the synthesis of functional polymers and block copolymers, primarily through Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization. mdpi.comacs.org This controlled radical polymerization technique allows for the creation of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.com
Trithiocarbonate-mediated RAFT polymerization is a versatile method for producing a variety of polymer architectures. acs.orgcmu.edu For instance, homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers have been synthesized using a symmetrical bis(carboxymethyl)trithiocarbonate as a RAFT agent. acs.orgutwente.nl This approach minimizes the formation of undesirable byproducts often seen with other methods. utwente.nl The resulting PVP oligomers exhibit surfactant properties, demonstrating the potential to create functional materials for applications such as emulsion polymerization. acs.orgutwente.nl
The synthesis of block copolymers, which are materials composed of two or more different polymer chains linked together, is another significant application. mdpi.comharth-research-group.org Trithiocarbonates can be designed with multiple reactive sites, enabling the sequential addition of different monomers to build complex block copolymer structures. For example, ABA triblock copolymers can be synthesized in a two-step process using a bifunctional trithiocarbonate. cmu.edu This method has been successfully applied to monomers like styrene, methyl acrylate, and methyl methacrylate. cmu.edu Furthermore, photoinduced electron/energy transfer (PET) RAFT polymerization using trithiocarbonates has been shown to overcome previous limitations in creating specific sequences of acrylic and methacrylic block copolymers, opening the door to new high-performance materials like thermoplastic elastomers. nih.govnih.gov
Table 1: Examples of Polymers Synthesized Using Trithiocarbonate-Mediated RAFT Polymerization
| Polymer Type | Monomer(s) | Trithiocarbonate RAFT Agent | Application/Feature |
| Homotelechelic Oligomers | N-vinylpyrrolidone (NVP) | Bis(carboxymethyl)trithiocarbonate | Surfactant properties, stabilization in miniemulsion polymerization. acs.orgutwente.nl |
| ABA Triblock Copolymers | Styrene, Methyl Acrylate (MA), Methyl Methacrylate (MMA) | S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Well-defined block copolymers with low polydispersity. cmu.eduresearchgate.net |
| Star Polymers | Styrene | Heptafunctional β-cyclodextrin core with trithiocarbonate groups | Synthesis of star-shaped polymers with potential for block structures. monash.edu |
| Functional Nanocomposites | N-Isopropylacrylamide (NiPAAm) | 2-(Dodecylthiocarbonothioylthio)propionic acid | Matrix for silver nanoparticles with antimicrobial properties. mdpi.com |
| Conjugated Block Copolymers | 3-hexylthiophene | Trithiocarbonate-terminated P3HT macromolecular RAFT agent | Synthesis of "rod-coil" conjugated block copolymers for electronic applications. mdpi.com |
Mechanistic Aspects of Thiocarbonyl Chemistry in Polymer Science
The effectiveness of trithiocarbonates in controlling polymerization lies in the chemistry of the thiocarbonyl group (C=S). rsc.org In RAFT polymerization, the trithiocarbonate acts as a chain transfer agent, reversibly adding to growing polymer radicals. This process establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for controlled polymer growth. mdpi.com The reactivity of the C=S bond and the stability of the intermediate radical are key factors that influence the efficiency of the RAFT process. mdpi.com
The general order of reactivity for different thiocarbonylthio compounds in RAFT polymerization is dithiobenzoates > trithiocarbonates ~ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. acs.org However, the specific substituents on the trithiocarbonate can be modified to fine-tune its activity for different monomers. acs.org
Mechanistic studies have also shed light on potential side reactions and degradation pathways. For example, in the RAFT polymerization of N-arylmethacrylamides, trithiocarbonate degradation can occur at elevated temperatures through a nucleophilic attack on the terminal thiocarbonyl group. usm.eduresearchgate.net Understanding these mechanistic details is crucial for optimizing polymerization conditions and ensuring the synthesis of well-defined polymers. usm.eduresearchgate.net The stability of the trithiocarbonate RAFT agent is a critical factor, especially under harsh reaction conditions. For instance, the formation of micelles by certain trithiocarbonates with hydrophobic groups can affect their ability to control the polymerization of hydrophilic monomers. mdpi.com
Reagent in Organic Synthesis and Chemical Transformations
Beyond polymer science, this compound is a valuable reagent in a variety of organic synthetic transformations, primarily due to its role as a sulfur source. guidechem.com
Sulfur Donor Capabilities in Synthetic Pathways
This compound serves as an effective sulfur donor for the synthesis of various sulfur-containing organic compounds. guidechem.com It provides a versatile platform for introducing trithiocarbonate moieties into molecules. guidechem.com This capability is utilized in the preparation of symmetrical and unsymmetrical trithiocarbonates by reacting the trithiocarbonate anion with alkyl or aryl halides. researchgate.netsid.ir These reactions are often carried out in a one-pot synthesis, providing an efficient route to these compounds. researchgate.net
The trithiocarbonate anion, generated in situ from carbon disulfide and a base, is a key intermediate in these syntheses. sid.ir Furthermore, this compound has been used as a thiocarbonyl surrogate in combination with other reagents like chloroform (B151607) for the construction of thiocarbamides and oxazolidinethiones. acs.org
Preparation of Metal Complexes and Organometallic Compounds
The sulfur atoms in the trithiocarbonate anion possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. guidechem.comuni-koeln.de This property allows for the preparation of a variety of metal and organometallic complexes. guidechem.comuni-koeln.de The trithiocarbonate anion can act as a bidentate ligand, binding to transition metals to form stable complexes. uni-koeln.de Research has shown the synthesis and characterization of heterobimetallic complexes involving trithiocarbonate and other ligands with metals such as cobalt, zinc, copper, and nickel. researchgate.net These complexes can exhibit interesting geometries, such as square planar or octahedral, depending on the metal and other coordinating ligands. researchgate.net
Synthesis of Dithiocarbamate (B8719985) Compounds
This compound is a precursor in the synthesis of dithiocarbamate compounds, which have widespread applications. guidechem.com While the direct reaction pathway is not the most common, the underlying chemistry of thiocarbonyl compounds is closely related. Dithiocarbamates are typically synthesized from amines and carbon disulfide, but the principles of thiocarbonyl reactivity are shared. nih.gov
Role in Multi-Component Reactions and Functional Group Transformations
The reactivity of the trithiocarbonate group allows for its participation in multi-component reactions and various functional group transformations. The trithiocarbonate moiety in polymers synthesized by RAFT can be readily transformed into other functional groups. mdpi.com For example, the trithiocarbonate end-groups can be removed or converted to thiols through processes like aminolysis or reduction. mdpi.comresearchgate.net These resulting thiol groups are then available for further "click" reactions, such as thiol-ene or thiol-yne additions, enabling the synthesis of more complex polymer architectures and functional materials. mdpi.com This post-polymerization modification is a powerful tool for creating tailor-made polymers with specific properties and functionalities. researchgate.net
Environmental Chemical Remediation Technologies
This compound (Na₂CS₃) has emerged as a significant compound in environmental remediation, particularly for the treatment of industrial wastewater laden with heavy metals. Its efficacy stems from its ability to form highly insoluble metal precipitates, even in complex chemical matrices.
Mechanisms of Heavy Metal Precipitation from Industrial Effluents
The primary mechanism by which this compound removes heavy metal ions from industrial effluents is through precipitation. When introduced into wastewater, this compound dissociates to yield the trithiocarbonate anion (CS₃²⁻). This anion then reacts with dissolved divalent heavy metal cations (Me²⁺) to form insoluble metal trithiocarbonate (MeCS₃) complexes. This process effectively removes metals such as copper (Cu²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and tin (Sn²⁺) from the aqueous phase. researchgate.netmdpi.com
The presence of other chelating agents, such as EDTA, can interfere with the precipitation process by competing for the metal ions. However, adjusting the dosage of this compound can compensate for this interference, allowing for effective metal removal even from complex industrial wastewater.
Optimization Studies for Metal Removal Efficiency in Wastewater Treatment
Several studies have focused on optimizing the conditions for heavy metal removal using this compound to maximize efficiency. These studies often employ methodologies like Response Surface Methodology (RSM) to model and optimize the process variables.
One such study on treating real galvanic wastewater containing copper, cadmium, and zinc utilized a Central Composite Design (CCD) within RSM. The optimal conditions were found to be a this compound concentration of 533 mg/L, a pH of 9.7, and a reaction time of 23 minutes. Under these conditions, the removal efficiencies were 99.80% for copper, 97.78% for cadmium, and 99.78% for zinc. mdpi.com In contrast, conventional precipitation using reagents like sodium hydroxide (B78521) (NaOH), calcium hydroxide (Ca(OH)₂), and calcium oxide (CaO) at a pH of 11 only achieved a total metal removal of 90.84% to 93.97%. mdpi.com
Another investigation focused on wastewater from PCB production containing copper, nickel, and tin. By using a stoichiometric dose of this compound at a pH of 9.0-9.5, the concentrations of these metals in the treated wastewater were reduced to 0.09 mg/L for copper, 0.009 mg/L for nickel, and less than 0.005 mg/L for tin. researchgate.netpjoes.com Further optimization on an industrial scale resulted in even lower concentrations, with copper levels between <0.005 and 0.014 mg/L, nickel between <0.005 and 0.008 mg/L, and tin at <0.005 mg/L. researchgate.netpjoes.com
The following table summarizes the optimized conditions and resulting efficiencies from various studies:
| Wastewater Source | Target Metals | Optimal pH | Na₂CS₃ Dosage | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Galvanic Wastewater | Cu, Cd, Zn | 9.7 | 533 mg/L | Cu: 99.80, Cd: 97.78, Zn: 99.78 | mdpi.com |
| PCB Manufacturing | Cu, Ni, Sn | 9.0 - 9.5 | Stoichiometric | >99.9 (based on final concentrations) | researchgate.netpjoes.com |
Application in Chelating Agents for Specific Pollutants
Industrial wastewater, particularly from processes like electroplating and PCB manufacturing, often contains chelating agents such as EDTA and ammonia, which form stable, soluble complexes with heavy metal ions. scispace.comnih.govresearchgate.net These complexes can hinder the effectiveness of conventional precipitation methods. scispace.com this compound has demonstrated high efficacy in removing heavy metals even in the presence of these complexing agents. pjoes.comresearchgate.net
The trithiocarbonate anion can effectively break the metal-chelate bond and precipitate the metal as an insoluble trithiocarbonate salt. For instance, in wastewater from electroless copper plating containing potassium sodium tartrate as a complexing agent, the application of this compound at a pH of 9-9.5 successfully precipitated the complexed copper ions, reducing the copper concentration to as low as 0.05 mg/L. researchgate.net
The effectiveness of this compound in these complex scenarios makes it a valuable alternative to other organic precipitants like sodium dimethyldithiocarbamate (B2753861) and trimercapto-s-triazine. nih.gov
Industrial Chemical Processes and Specialty Applications
Beyond environmental remediation, this compound finds application in various industrial chemical processes, from mineral extraction to the synthesis of advanced polymers.
Use in Mineral Flotation and Beneficiation (e.g., Sulfide Ores)
In the mining industry, this compound is utilized as a flotation reagent, particularly in the beneficiation of sulfide and oxide ores. Froth flotation is a process that separates valuable minerals from gangue by exploiting differences in their surface hydrophobicity. google.com
For copper oxide ores like azurite (B1638891), which are not naturally floatable with common collectors like xanthates, a sulfidization step is required. This compound has been investigated as a green and efficient sulfidizing agent for this purpose. acs.org It reacts with the mineral surface, forming a sulfur-rich layer that enhances the adsorption of collectors, thereby improving flotation recovery. acs.org Studies have shown that this compound can achieve a higher flotation recovery of azurite at a lower dosage compared to traditional sulfidizing agents like sodium sulfide. acs.org
In the flotation of lead-zinc sulfide ores, derivatives of this compound, such as sodium carboxymethyl trithiocarbonate, can be synthesized and used as selective depressants. google.com These reagents can suppress the flotation of certain minerals while allowing the desired minerals to be collected in the froth. google.com
Preparation of Specific Industrial Polymeric Materials
This compound serves as a precursor in the synthesis of various organic trithiocarbonates, which are crucial in the field of polymer chemistry. These organic derivatives are widely used as chain transfer agents (CTAs) in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities.
For example, dibenzyltrithiocarbonate, which can be synthesized from this compound, is used as a molecular weight regulator in emulsion polymerization processes. google.com The preparation of such trithiocarbonate esters involves reacting an aqueous solution of this compound with an appropriate alkyl halide. google.com The ability to control polymer structure with high precision makes trithiocarbonate-based CTAs valuable for creating advanced materials for applications such as high-performance coatings and drug delivery systems.
Spectroscopic and Analytical Characterization Techniques for Sodium Trithiocarbonate and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules, offering valuable information about the bonding environment within sodium trithiocarbonate (B1256668). The most significant feature in the FTIR spectrum of sodium trithiocarbonate is a broad and strong absorption band associated with the stretching of the carbon-sulfur bonds. uni-koeln.de
The trithiocarbonate anion (CS₃²⁻) exhibits resonance, leading to delocalization of electrons across the C-S bonds. This results in bonds that have a character between a single and a double bond. The vibrational frequency of this C-S resonance bond is a key diagnostic marker. A broad absorption band observed in the range of 820-930 cm⁻¹ is characteristic of this C-S resonance bond stretching. The position and shape of this band can be influenced by factors such as the crystalline environment and the presence of impurities. FTIR is, therefore, a crucial quality control tool in the synthesis of this compound. uni-koeln.de
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C-S Resonance Bond Stretching | 820 - 930 |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Confirmation (¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the carbon atom's chemical environment. In the ¹³C NMR spectrum of this compound, a distinct peak is observed at a chemical shift that is characteristic of the carbon atom in the trithiocarbonate moiety. osti.gov
Research indicates that the peak associated with the carbon-sulfur resonance bond in this compound appears at approximately 207 ppm. osti.gov This downfield shift is attributed to the deshielding effect of the surrounding sulfur atoms. osti.gov The chemical shift for trithiocarbonates, in general, is noted to be around 224 ppm. publish.csiro.au The precise chemical shift can vary slightly depending on the solvent and other experimental conditions. The presence of a single, sharp peak in this region confirms the purity of the sample and the integrity of the trithiocarbonate anion.
| Compound/Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| This compound (Na₂CS₃) | ~207 | osti.gov |
| General Trithiocarbonates (SCSS) | ~224 | publish.csiro.au |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. For this compound, XRD is employed to identify its crystalline phases and determine its lattice parameters, which are crucial for understanding its structural stability. uni-koeln.de The diffraction pattern obtained from an XRD analysis provides a unique fingerprint of the crystalline solid.
Studies have shown that the XRD pattern of synthesized this compound correlates well with reference patterns, confirming the successful formation of the compound. osti.gov The nature of the diffraction peaks can also offer insights into the microstructure of the material. For instance, broadened peaks in the XRD pattern can indicate that while the secondary particles may be micron-sized, the primary crystallites are nano-sized. osti.gov XRD is also instrumental in ensuring the complete conversion of reactants during synthesis by monitoring the disappearance of peaks corresponding to starting materials like sodium sulfide (B99878) (Na₂S). osti.gov The analysis of this compound dihydrate (Na₂CS₃ · 2 H₂O) has also been performed using powder XRD to characterize its crystalline nature. uni-koeln.de
| Information Obtained | Significance | Reference |
|---|---|---|
| Crystalline Phase Identification | Confirms the formation of the desired compound. | uni-koeln.deosti.gov |
| Lattice Parameters | Provides fundamental data on the crystal structure and stability. | |
| Crystallite Size Estimation | Broadened peaks can indicate the presence of nano-sized crystallites. | osti.gov |
| Purity Assessment | Absence of reactant peaks indicates complete reaction. | osti.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly useful for analyzing the sulfur species in this compound.
The chemical state of sulfur is revealed by the binding energies of the S 2p photoelectrons. In the analysis of a this compound cathode at different stages of charge, the emergence of the S 2p₃/₂ peak at 162.9 eV was identified, which is representative of the C=S bond. osti.gov This technique allows for the detailed investigation of the reaction mechanisms of this compound in applications such as batteries by tracking changes in the chemical states of its constituent elements. osti.gov
| Species/Bond | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| C=S in Na₂CS₃ Cathode | S 2p₃/₂ | 162.9 | osti.gov |
Electrochemical Characterization Methods
Electrochemical methods are essential for investigating the redox properties of this compound and its performance in electrochemical applications, such as in room-temperature sodium-sulfur (Na-S) batteries. rsc.orgrsc.orgosti.gov Techniques like cyclic voltammetry can be used to monitor the redox activity of the compound.
The delocalized electrons within the trithiocarbonate anion (CS₃²⁻) contribute to its high conductivity, a property that is advantageous for electrochemical applications. The conductive nature of the carbon-sulfur resonance bond allows for fast ion and electron transfer, leading to superior electrochemical reactivity. rsc.orgosti.gov Studies on this compound as a cathode material have demonstrated its potential for high-rate performance and extended cycle life in Na-S batteries. rsc.orgrsc.org The electrochemical behavior is closely linked to the material's ability to suppress the dissolution and shuttling of active materials and to form a stable solid electrolyte interphase (SEI) on the anode. rsc.orgosti.gov
| Property/Application | Key Findings | Reference |
|---|---|---|
| Redox Activity | Can be monitored using techniques like cyclic voltammetry. | |
| Conductivity | High conductivity due to delocalized electrons in the CS₃²⁻ anion. | |
| Cathode Material in Na-S Batteries | Demonstrates high-rate performance and extended cycle life. | rsc.orgrsc.orgosti.gov |
| Electrochemical Mechanism | Suppresses polysulfide shuttling and forms a stable SEI. | rsc.orgosti.gov |
Theoretical and Computational Chemistry Studies on Sodium Trithiocarbonate
First-Principle Calculations for Mechanistic Insights in Advanced Applications (e.g., Battery Systems)
First-principle calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental mechanisms governing the performance of sodium trithiocarbonate (B1256668) (Na₂CS₃) in advanced applications like room-temperature sodium-sulfur (RT Na-S) batteries. rsc.orgmdpi.com These computational methods provide nanoscale insights into electronic structure, ion transport, and interfacial phenomena that are critical for designing better energy storage materials. rsc.orgucsd.edu
In the context of RT Na-S batteries, DFT calculations have been employed to understand why Na₂CS₃ is a promising cathode material. rsc.org Theoretical calculations reveal that the highly covalent character of the trithiocarbonate (CS₃²⁻) anion results in an efficient network for both electron and ion conduction. rsc.org This enhanced conductivity improves the utilization of the active material and contributes to a superior rate performance compared to conventional sodium sulfide (B99878) (Na₂S) cathodes. rsc.org
One key finding from DFT studies is the significant difference in the electronic band gap between sodium trithiocarbonate and sodium sulfide. Calculations have shown that Na₂CS₃ possesses a much narrower band gap (1.18 eV) compared to Na₂S (2.6 eV), which supports its more conductive nature. This intrinsic electronic property is attributed to the carbon-sulfur resonance bond within the CS₃²⁻ anion, which facilitates fast electron transfer throughout the cathode structure. rsc.orgrsc.org
First-principle simulations are also used to analyze the distribution of electron density and the density of states (DOS), providing a deeper understanding of the bonding and electronic behavior. rsc.org For instance, calculations performed with the Vienna ab initio simulation package (VASP) using the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) correlation functional have been used to model the molecular structures and electronic properties of Na₂CS₃. rsc.org Such studies help explain the superior electrochemical reactivity observed experimentally. rsc.org
Furthermore, computational modeling sheds light on the role of Na₂CS₃ in improving the stability of the entire battery system. When small amounts of Na₂CS₃ intermediates migrate to the anode, they are believed to participate in the formation of a stable solid electrolyte interphase (SEI). rsc.org This SEI layer promotes a more uniform sodium-ion flux, which helps to enable improved sodium stripping and plating performance and suppresses the formation of detrimental sodium dendrites. rsc.org At the cathode, the presence of Na₂CS₃ helps form an oligomer-structured layer that mitigates the dissolution and shuttling of active polysulfide materials, a common failure mechanism in Na-S batteries. rsc.orgosti.gov
| Computational Method/Parameter | Software/Functional | Application/Insight | Reference |
|---|---|---|---|
| First-Principle Calculations | VASP (Vienna ab initio simulation package) | Evaluation of electron density distribution and electronic conductivity. | rsc.org |
| Correlation Functional | GGA (Generalized Gradient Approximation) with PBE (Perdew-Burke-Ernzerhof) | Used as the baseline theory for electronic structure calculations. | rsc.org |
| Density of States (DOS) Calculation | Heyd-Scuseria-Erznerhof (HSE) functional | To understand the electronic states and band gap. | rsc.org |
| Band Gap Calculation | DFT | Determined Na₂CS₃ has a narrower band gap (1.18 eV) than Na₂S (2.6 eV), indicating higher conductivity. | |
| Charge Analysis | Bader charge analysis | To calculate the average net charge on atoms. | rsc.org |
Solvent Effects and Intermolecular Interactions in Trithiocarbonate Systems
The behavior of trithiocarbonates is significantly influenced by solvent effects and intermolecular interactions, which dictate their stability, reactivity, and efficacy in various applications, most notably in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comacs.org The choice of solvent can alter reaction kinetics and even the mechanism of reactions involving the trithiocarbonate moiety. nih.gov
In aqueous systems, the stability of the trithiocarbonate group is highly dependent on pH. mdpi.com Studies on trithiocarbonate-based RAFT chain transfer agents (CTAs) have shown that they are sensitive to basic conditions. For example, the trithiocarbonate group in 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) undergoes hydrolysis at pH > 11. mdpi.com This degradation can impact the control over the polymerization process. mdpi.com
Intermolecular interactions play a crucial role in mitigating this instability. For certain trithiocarbonate CTAs, such as 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05), the presence of a long hydrophobic dodecyl group leads to the formation of micelles in aqueous solutions. mdpi.com This self-assembly sequesters the trithiocarbonate group within the hydrophobic core of the micelle, protecting it from hydrolysis by hydroxide (B78521) ions in the surrounding aqueous phase. mdpi.com As a result, this CTA is stable up to a pH of 12. mdpi.com However, this same protective micelle formation can hinder the polymerization of hydrophilic monomers that cannot penetrate the hydrophobic core, thereby disrupting the interaction between the monomer and the trithiocarbonate group. mdpi.com
Computational studies have provided detailed mechanistic insights into reactions involving trithiocarbonates. Ab initio calculations have been used to study the kinetics of the aminolysis of various RAFT agents, including trithiocarbonates. acs.org These studies reveal a complex, multi-step reaction mechanism that is influenced by the solvent and the nature of the reactants. acs.org The mechanism for aminolysis involves the formation of a zwitterionic intermediate, followed by proton transfer to an assisting amine molecule, and subsequent breakdown of intermediates to form the final products. acs.org A comparative analysis indicates that trithiocarbonates react almost as fast as xanthates in aminolysis reactions. acs.org
The mechanism of thermal degradation of polymers containing trithiocarbonate end-groups is also heavily dependent on the polymer structure and, by extension, its interaction with the surrounding medium. mdpi.comresearchgate.net For example, polystyrene with a trithiocarbonate terminal group degrades via a Chugaev-type elimination mechanism. mdpi.comresearchgate.net In contrast, poly(butyl acrylate) with the same end-group undergoes C–S bond homolysis, followed by backbiting and β-scission. mdpi.comresearchgate.net These different pathways highlight the importance of intramolecular interactions between the end-group and the polymer backbone, which can be modulated by the solvent environment. mdpi.com
| Trithiocarbonate System/CTA | Solvent/Condition | Observed Effect/Interaction | Reference |
|---|---|---|---|
| Rtt-17 (hydrophilic CTA) | Aqueous solution, pH > 11 | Undergoes hydrolysis and degradation. | mdpi.com |
| Rtt-05 (amphiphilic CTA with dodecyl group) | Aqueous solution | Forms micelles, protecting the trithiocarbonate group from hydrolysis up to pH 12. | mdpi.com |
| Rtt-05 Micelles | Aqueous solution with hydrophilic monomers (e.g., MPC) | Hinders RAFT polymerization by preventing interaction between the monomer and the protected trithiocarbonate group. | mdpi.com |
| Trithiocarbonate-terminated Polystyrene | Thermolysis | Degrades via Chugaev elimination mechanism. | mdpi.comresearchgate.net |
| Trithiocarbonate-terminated Poly(butyl acrylate) | Thermolysis | Degrades via C–S bond homolysis, backbiting, and β-scission. | mdpi.comresearchgate.net |
Environmental Fate and Degradation Pathways of Sodium Trithiocarbonate in Chemical Systems
Hydrolytic Decomposition Mechanisms and By-product Formation
The trithiocarbonate (B1256668) structure is generally understood to be unstable in aqueous environments due to hydrolysis. mdpi.com The C-S bonds within the trithiocarbonate anion (CS₃²⁻) are weaker than the C-O bonds in carbonates, contributing to its reactivity in water. While detailed mechanistic studies on the hydrolysis of simple sodium trithiocarbonate are not extensively covered in the available literature, the process involves the reaction of the trithiocarbonate ion with water molecules.
This decomposition can be significant, as trithiocarbonates are noted to be sensitive to higher temperatures and can decompose upon the evaporation of an aqueous solution to dryness. google.com The hydrolysis process is a key factor in the compound's stability and persistence in aquatic systems. Research on related, more complex trithiocarbonate compounds used in polymerization processes confirms that the trithiocarbonate moiety is prone to hydrolysis. researchgate.net For instance, the hydrolysis of the trithiocarbonate bond under strongly basic conditions can significantly alter the properties of polymers containing this group. mdpi.com The specific by-products of this compound hydrolysis in a neutral aqueous environment are not definitively detailed in the provided research, but based on the chemistry of related sulfur compounds, it would likely involve the formation of species such as hydrogen sulfide (B99878), carbonates, and elemental sulfur over time.
Chemical Degradation Pathways in Different pH Conditions (Acidic, Neutral, Alkaline)
The degradation of this compound is highly dependent on the pH of the aqueous solution. Generally, the compound exhibits greater stability in acidic to neutral conditions compared to alkaline environments. mdpi.com
Acidic Conditions: In acidic environments (pH 3–7), this compound shows considerable stability. This stability is leveraged in applications such as the precipitation of heavy metals, where it can achieve high removal efficiency in acidic-to-neutral wastewater. Studies on related trithiocarbonate compounds have shown them to be relatively stable under acidic conditions. mdpi.com
Neutral Conditions: Similar to acidic conditions, the compound is relatively stable at a neutral pH. This allows for its use in various applications without rapid degradation.
Alkaline Conditions: this compound is most sensitive to degradation under alkaline (basic) conditions. mdpi.com The hydrolysis of the trithiocarbonate bond is significantly accelerated as the pH increases. Research on specific trithiocarbonate-based chain transfer agents (CTAs) provides quantitative insight into this behavior. For one such compound, 4-cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17), decomposition of the trithiocarbonate group begins to occur at a pH greater than 11. mdpi.com Another, more hydrophobic CTA (Rtt-05), showed greater stability but also underwent hydrolysis at a pH above 12. mdpi.com This degradation is a result of the trithiocarbonate group being directly affected by hydroxide (B78521) ions in the water. mdpi.com The availability of the trithiocarbonate anion for reactions is also pH-dependent, with optimal availability for metal precipitation noted between pH 8 and 11.
The following interactive table presents data from a study on the stability of a hydrophilic trithiocarbonate compound (Rtt-17) after 24 hours at 60°C across a range of alkaline pH values, illustrating the significant impact of pH on degradation. mdpi.com
Oxidation and Other Transformation Processes in Environmental Contexts
In addition to hydrolysis, this compound can undergo oxidation and other transformation processes, particularly in environmental contexts where it may be exposed to air and other oxidizing agents. To minimize degradation via oxidation and hydrolysis during storage, it is recommended that this compound be kept in airtight, dark containers at low temperatures (4°C).
Under oxidative conditions, this compound can decompose to form by-products such as carbon disulfide (CS₂) and elemental sulfur (S₈). The trithiocarbonate anion can also act as a reducing agent. Furthermore, trithiocarbonates can participate in radical-catalyzed reactions. For example, in the presence of thiols, trithiocarbonate RAFT agents can undergo a reaction that results in the oxidation of the thiol to a disulfide. researchgate.net This indicates the potential for this compound to be involved in complex redox reactions in environments containing radical species and other reactive molecules.
Emerging Research Directions and Future Perspectives in Sodium Trithiocarbonate Chemistry
Development of Novel Trithiocarbonate-Based Functional Materials
The unique chemical properties of the trithiocarbonate (B1256668) group are being harnessed to create a new generation of functional materials with tailored characteristics. A significant area of this research is in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Trithiocarbonates serve as highly effective chain transfer agents (CTAs) in RAFT, a technique that allows for the synthesis of polymers with controlled molecular weights and specific architectures. mdpi.com This control is crucial for developing advanced polymers for various applications. utwente.nl For instance, trithiocarbonate-mediated RAFT polymerization has been employed to create homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers, which exhibit surfactant properties and show promise for safe release in wastewater systems. utwente.nlacs.org Research also focuses on developing cyclic polymers through methods like ring-expansion RAFT polymerization using cyclic trithiocarbonate derivatives. mdpi.com
In the realm of energy storage, sodium trithiocarbonate is being investigated as a promising cathode material for high-performance, room-temperature sodium-sulfur (Na-S) batteries. rsc.org These batteries are an attractive alternative to lithium-ion technology for large-scale grid storage due to the high abundance and low cost of sodium and sulfur. rsc.orgrsc.org The use of a this compound cathode helps to overcome key challenges such as slow kinetics and polysulfide shuttling, leading to a high-rate performance and an extended cycle life. rsc.orgrsc.orgosti.gov The conductive nature of the carbon-sulfur resonance bond in Na₂CS₃ facilitates rapid ion and electron transfer, enhancing electrochemical reactivity. rsc.orgosti.gov
Furthermore, trithiocarbonate-functionalized materials are showing potential in nanotechnology and biomedical applications. Researchers have synthesized nanocomposites based on trithiocarbonate-functionalized polymers and silver nanoparticles. mdpi.com These materials exhibit thermoresponsive behavior and controlled release of silver ions, indicating their potential for use as coatings for medical devices to prevent infections and biofilm formation. mdpi.com
| Functional Material Application | Trithiocarbonate Role | Key Research Findings |
| Advanced Polymers | Chain Transfer Agent (CTA) in RAFT Polymerization | Enables synthesis of polymers with controlled molecular weight and architecture. mdpi.com Used to create functional oligomers with surfactant properties. utwente.nlacs.org |
| Sodium-Sulfur Batteries | Cathode Material | Improves rate performance and cycle life by suppressing polysulfide shuttling and facilitating uniform ion flux. rsc.orgrsc.orgosti.gov |
| Antimicrobial Nanocomposites | Functional Ligand for Silver Nanoparticles | Creates thermoresponsive materials with controlled release of silver ions for antimicrobial applications. mdpi.com |
| Cyclic Polymers | Cyclic RAFT Agent | Enables the synthesis of cyclic polyacrylates through ring-expansion radical polymerization. mdpi.com |
Innovations in Green Synthesis Methodologies for Trithiocarbonates
In line with the growing emphasis on sustainable chemistry, significant efforts are being directed towards developing environmentally friendly synthesis methods for trithiocarbonates. Traditional routes often involve hazardous reagents like thiophosgene (B130339) or require harsh reaction conditions. researchgate.netgoogle.com Modern approaches focus on one-pot syntheses, the use of greener solvents, and milder reaction conditions.
Recent innovations include the one-pot synthesis of symmetrical trithiocarbonates from alkyl halides and carbon disulfide using potassium phosphate (B84403) in dimethylformamide, which is noted as an inexpensive and effective method. researchgate.net Another approach utilizes water as a solvent, reacting thiols, carbon disulfide, and alkyl halides in the presence of triethylamine (B128534) at room temperature. researchgate.net These methods avoid toxic inputs and often lead to high yields and simpler work-up procedures. researchgate.netresearchgate.net
The synthesis of this compound itself has also seen green advancements. A one-step wet ball milling of sodium sulfide (B99878) and carbon disulfide has been reported as a facile synthesis method. rsc.orgosti.gov Furthermore, this compound is being explored as a green sulfidizing agent in the mining industry for the recovery of minerals like azurite (B1638891). nih.gov Studies have shown it to be a highly efficient and more environmentally benign alternative to conventional agents like sodium sulfide, achieving higher flotation recovery at significantly lower dosages. nih.gov
| Green Synthesis Approach | Key Features | Reagents/Conditions | Advantages |
| One-Pot Synthesis in DMF | Mild, convenient, and clean procedure | Alkyl halides, CS₂, K₃PO₄ in DMF | Avoids toxic reagents, inexpensive, effective. researchgate.net |
| Aqueous Phase Synthesis | Room temperature reaction in water | Thiols, CS₂, alkyl halides, triethylamine in water | Environmentally friendly solvent, mild conditions. researchgate.net |
| Wet Ball Milling | One-step, solvent-based milling | Sodium sulfide (Na₂S), carbon disulfide (CS₂) | Simple and direct synthesis of Na₂CS₃. rsc.orgosti.gov |
| Phase-Transfer Catalysis | Efficient synthesis of cyclic trithiocarbonates | Dihaloalkanes, Na₂CS₃, Aliquat 336 in water | High yields under mild conditions. dtic.mil |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms and properties of trithiocarbonate systems. Density Functional Theory (DFT) is a particularly prominent method used to investigate electronic structures, reaction pathways, stability, and reactivity. nih.govresearchgate.net
DFT calculations have been employed to study the reaction mechanisms of allylic trithiocarbonates, demonstrating rearrangement pathways and thermodynamic stabilities of different isomers. nih.govjst.go.jp In materials science, DFT has been used to support experimental findings on this compound as a cathode material in Na-S batteries, helping to evaluate electron density distribution and electronic conductivity. rsc.orgosti.gov
Computational studies are also crucial for understanding the behavior of trithiocarbonates in RAFT polymerization. nih.govacs.org Ab initio calculations have been used to determine the rate coefficients for the aminolysis of trithiocarbonates, providing a detailed kinetic analysis of this important reaction for modifying polymer end-groups. nih.govacs.org Such studies compare the reactivity of different chain transfer agents, finding trithiocarbonates to be less reactive to aminolysis than dithiobenzoates but similar to xanthates. nih.govacs.org Recent DFT investigations have focused on the impact of various substituents on the electronic structure and reactivity of the trithiocarbonate linkage, analyzing parameters like HOMO-LUMO energy gaps and global reactivity descriptors to predict their behavior. researchgate.net These theoretical insights are invaluable for designing novel trithiocarbonate compounds with properties tailored for specific applications. researchgate.net
| Computational Method | Area of Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of rearrangement pathways and thermodynamic stability of trithiocarbonate isomers. nih.govjst.go.jp |
| DFT | Materials for Energy Storage | Calculation of electron density and electronic conductivity of Na₂CS₃ as a cathode material. rsc.orgosti.gov |
| Ab Initio Calculations | RAFT Polymerization | Kinetic analysis and determination of rate coefficients for the aminolysis of trithiocarbonate-based polymers. nih.govacs.org |
| DFT | Molecular Design | Prediction of stability and reactivity of substituted trithiocarbonates by analyzing electronic parameters (HOMO-LUMO gap, etc.). researchgate.net |
Interdisciplinary Research at the Interface of Trithiocarbonate Chemistry and Other Scientific Fields
The versatility of this compound and its derivatives has fostered significant interdisciplinary research, bridging chemistry with materials science, environmental science, and nanotechnology.
Materials Science and Engineering: The development of sodium-sulfur batteries with this compound cathodes is a prime example of collaboration between chemistry and materials science, aiming to address large-scale energy storage needs. rsc.org
Environmental Science and Technology: this compound is utilized as an effective precipitating agent for removing heavy metals from industrial wastewater. guidechem.com Its ability to form stable, insoluble metal sulfides provides a practical solution for environmental remediation. Its recent application as a green sulfidizing agent for mineral flotation in the mining industry further highlights its role in developing more sustainable industrial processes. nih.gov
Polymer Science: The intersection of organic synthesis and polymer science is evident in the widespread use of trithiocarbonates in RAFT polymerization. rsc.org This synergy allows for the creation of complex and functional polymeric materials that would otherwise be difficult to synthesize. rsc.org
Nanotechnology and Biomedicine: The functionalization of polymers with trithiocarbonate groups enables the creation of novel nanomaterials. mdpi.com For example, trithiocarbonate-functionalized PNiPAAm-based nanocomposites containing silver nanoparticles have been developed, merging polymer chemistry with nanotechnology to create materials with potential antimicrobial properties for medical applications. mdpi.com
This cross-pollination of disciplines is expected to continue, driving further innovation and expanding the scope of trithiocarbonate chemistry into new and exciting territories.
Q & A
Q. What are the standard laboratory protocols for synthesizing sodium trithiocarbonate, and how do reaction conditions affect product purity?
this compound is synthesized via two primary methods:
- Aqueous Solution Reaction : Reacting sodium sulfide (Na₂S) with carbon disulfide (CS₂) under controlled conditions (stoichiometric ratio, temperature ~25–40°C). This method yields high-purity Na₂CS₃ but requires careful pH adjustment (alkaline conditions) to prevent side reactions .
- Organic Solvent-Based Synthesis : Using hexane/ethanol mixtures (97–70% hexane, 3–30% ethanol) to enhance reaction kinetics and simplify product isolation. This approach avoids aqueous solubility challenges and improves yield . Quality Control : FTIR (carbon-sulfur resonance bond at 820–930 cm⁻¹) and ¹³C NMR (peak at ~207 ppm) confirm purity. X-ray diffraction (XRD) validates crystal structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?
- FTIR : A broad absorption band at 820–930 cm⁻¹ corresponds to the C–S resonance bond stretching .
- ¹³C NMR : A distinct peak at ~207 ppm confirms the carbon-sulfur bonding environment .
- XRD : Used to identify crystalline phases and lattice parameters, critical for understanding structural stability .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound dosage for heavy metal removal in complex wastewater matrices?
RSM with Central Composite Design (CCD) is effective for optimizing Na₂CS₃ dosage, pH, and reaction time. For example:
- In galvanic wastewater, a CCD model (R² = 0.9307) achieved >99% Zn removal at pH 9–11, Na₂CS₃ dose of 120–150 mg/L, and 30-minute reaction time. Competing ions (e.g., EDTA) require higher doses due to complexation interference .
- Industrial-scale studies demonstrated residual Cu/Ni/Sn concentrations <0.005–0.014 mg/L using RSM-optimized parameters .
Q. What are the mechanistic pathways underlying this compound’s metal ion complexation, and how do competing ions influence precipitation efficiency?
- Mechanism : Na₂CS₃ dissociates into CS₃²⁻, which forms insoluble MeCS₃ complexes (Me = Cu²⁺, Zn²⁺, etc.). The reaction is pH-dependent, with optimal precipitation at pH 8–11 due to enhanced CS₃²⁻ availability .
- Competing Ions : EDTA and other chelators reduce efficiency by sequestering metal ions. Adjusting Na₂CS₃ dose by 20–30% compensates for this interference .
Q. How does this compound compare to trimercapto-s-triazine (TMT) in heavy metal precipitation efficiency and pH tolerance?
- Efficiency : Na₂CS₃ achieves >99% removal of Cu and Zn in acidic-to-neutral conditions (pH 3–7), outperforming TMT, which requires pH >9 for similar efficacy .
- Selectivity : Na₂CS₃ exhibits higher selectivity for Cu²⁺ over Fe³⁺ in mixed-metal systems, whereas TMT shows broader but less specific binding .
Q. What analytical strategies are recommended for detecting this compound degradation products during long-term storage or experimental use?
- HPLC-MS : Identifies degradation byproducts like CS₂ and S₈ under oxidative conditions.
- Electrochemical Methods : Monitor redox activity shifts (e.g., via cyclic voltammetry) to track degradation .
- Stability : Store Na₂CS₃ in airtight, dark containers at 4°C to minimize hydrolysis and oxidation .
Q. How does this compound’s molecular structure influence its selectivity as a flotation collector compared to traditional xanthates?
- Structural Advantage : The CS₃²⁻ ion forms stronger, more selective bonds with sulfide minerals (e.g., chalcopyrite) than xanthates (e.g., sodium ethyl xanthate). This is attributed to the delocalized electron density in the trithiocarbonate group .
- Performance : In ore flotation, Na₂CS₃ achieves 74% Cu recovery vs. 53.5% for xanthates, with reduced frothing interference .
Q. What methodologies are used to assess the ecotoxicological impact of this compound in treated wastewater?
- Activated Sludge Activity Test (ASAT) : Measures dehydrogenase activity to evaluate microbial toxicity. Na₂CS₃-treated wastewater shows 85–90% retained sludge activity vs. 50–60% for xanthate-treated samples .
- Phytotoxicity Assays : Seed germination tests (e.g., Lepidium sativum) confirm lower ecotoxicity (IC₅₀ >500 mg/L) compared to dithiocarbamates (IC₅₀ ~200 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
